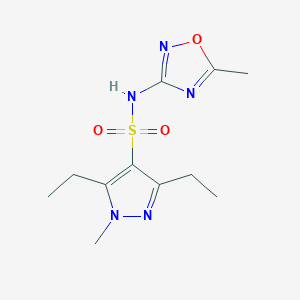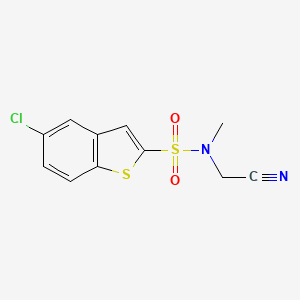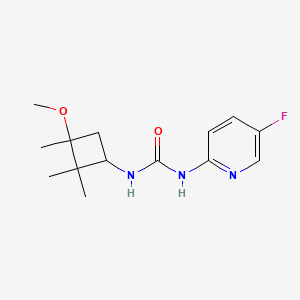![molecular formula C18H28N4O2 B7682343 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer growth and neurological disorders. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer growth and neurodegeneration. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling and has been implicated in cancer and neurological disorders.
Biochemical and Physiological Effects:
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been found to have various biochemical and physiological effects in cancer and neurological disorders. In cancer research, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response against cancer cells. In neurological disorders, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been found to reduce oxidative stress, inflammation, and neuronal cell death, and improve cognitive function and memory.
実験室実験の利点と制限
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has several advantages for lab experiments, including its high potency and specificity for its target enzymes and signaling pathways. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide is also relatively easy to synthesize and purify, making it readily available for research. However, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has some limitations, including its potential toxicity and off-target effects, which require careful dose optimization and toxicity testing.
将来の方向性
Future research on 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in cancer and neurological disorders. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide's potential as a combination therapy with chemotherapy drugs should also be further investigated. Additionally, the development of more potent and selective 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide analogs could enhance its therapeutic potential and reduce its potential toxicity.
合成法
The synthesis of 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide involves the reaction of 4-aminobenzamide with N-(2-chloroethyl)morpholine hydrochloride and 4-piperidone hydrochloride in the presence of a reducing agent. The resulting product is then purified using column chromatography to obtain pure 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide.
科学的研究の応用
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. In cancer research, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has also been found to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
In neurological disorders, 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has been shown to have neuroprotective effects, preventing neuronal cell death and reducing inflammation in the brain. 4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c19-18(23)15-1-3-16(4-2-15)20-17-5-7-21(8-6-17)9-10-22-11-13-24-14-12-22/h1-4,17,20H,5-14H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBITWBVWACJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)C(=O)N)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7682285.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B7682346.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)
